molecular formula C19H12BrClO2 B12402186 Egfr/cdk2-IN-1

Egfr/cdk2-IN-1

Cat. No.: B12402186
M. Wt: 387.7 g/mol
InChI Key: YIOGDNXXYFSGJY-PKNBQFBNSA-N
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Description

Egfr/cdk2-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is a common mechanism in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/cdk2-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification and quality control. The goal is to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Egfr/cdk2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Egfr/cdk2-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Egfr/cdk2-IN-1 exerts its effects by inhibiting both EGFR and CDK2. The mechanism involves:

Comparison with Similar Compounds

Egfr/cdk2-IN-1 is unique due to its dual inhibition mechanism. Similar compounds include:

This compound stands out due to its ability to target both EGFR and CDK2, providing a more comprehensive approach to cancer therapy.

Properties

Molecular Formula

C19H12BrClO2

Molecular Weight

387.7 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C19H12BrClO2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+

InChI Key

YIOGDNXXYFSGJY-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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